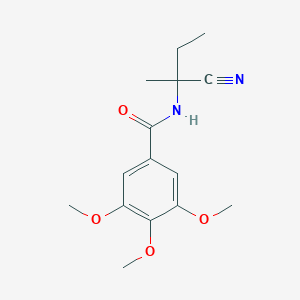
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide, commonly known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and psychopharmacology.
作用機序
TMA-6 acts as a highly selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. Upon binding to the receptor, TMA-6 induces a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling pathways. This ultimately results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
TMA-6 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, altered visual perception, and heightened sensory awareness. TMA-6 has also been shown to increase heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular stimulant.
実験室実験の利点と制限
TMA-6 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor system. It also has a relatively long half-life, which allows for sustained effects and prolonged experimentation. However, TMA-6 also has several limitations, including its potential for toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the study of TMA-6 and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on the structure and function of TMA-6. Another area of interest is the study of the neurochemical mechanisms underlying the effects of TMA-6 and other hallucinogenic drugs on the brain. Additionally, the potential use of TMA-6 in the treatment of various psychiatric disorders, including depression and anxiety, warrants further investigation.
合成法
TMA-6 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by the reaction of the resulting alcohol with cyanomethylpropane in the presence of a strong base. Alternatively, TMA-6 can be prepared by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-cyanomethyl-N-methylamine in the presence of a Lewis acid catalyst.
科学的研究の応用
TMA-6 has been widely used in scientific research for its ability to selectively activate the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been studied for its potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used in the study of the neurochemical mechanisms underlying the effects of hallucinogenic drugs, such as LSD and psilocybin.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-6-15(2,9-16)17-14(18)10-7-11(19-3)13(21-5)12(8-10)20-4/h7-8H,6H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLCWCZLEISMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
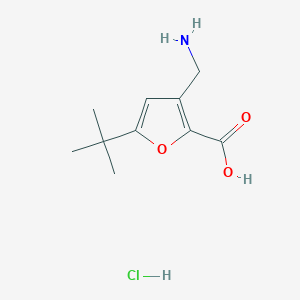

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

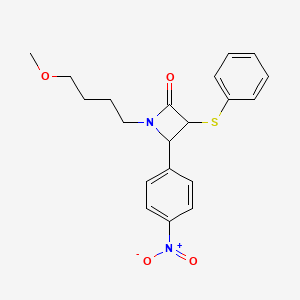
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
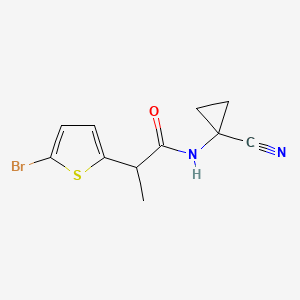
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
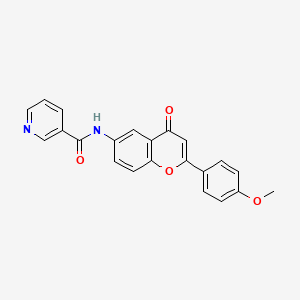
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)
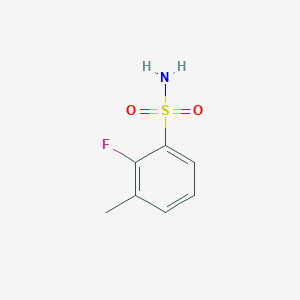

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)